molecular formula C11H23NO3 B1485524 1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol CAS No. 2168660-25-9

1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485524
CAS No.: 2168660-25-9
M. Wt: 217.31 g/mol
InChI Key: HLFLMJBMMDZFCD-UHFFFAOYSA-N
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Description

1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol is a versatile chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a cyclobutane ring substituted with a bis(2-hydroxypropyl)amino group and a hydroxymethyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclobutanone with bis(2-hydroxypropyl)amine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .

Chemical Reactions Analysis

1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl and amino groups play crucial roles in these interactions, facilitating the compound’s binding to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol can be compared with similar compounds such as:

Properties

IUPAC Name

1-[[bis(2-hydroxypropyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-9(13)6-12(7-10(2)14)8-11(15)4-3-5-11/h9-10,13-15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFLMJBMMDZFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)CC1(CCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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